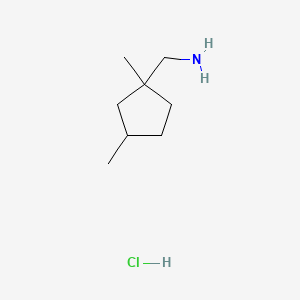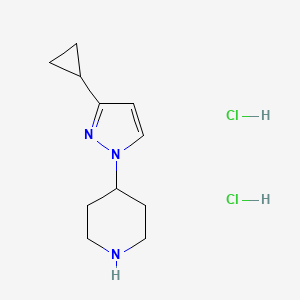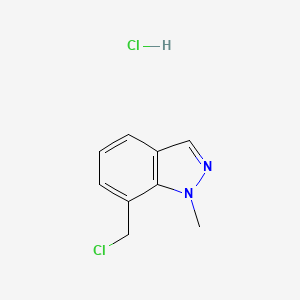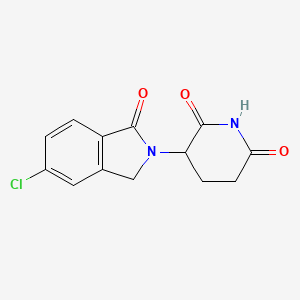
(1,3-dimethylcyclopentyl)methanamine hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-dimethylcyclopentyl)methanamine hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.6882 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with two methyl groups and an amine group, forming a hydrochloride salt. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethylcyclopentyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through cyclization reactions involving appropriate precursors.
Substitution with Methyl Groups:
Introduction of the Amine Group: The amine group is introduced via amination reactions, often using reagents such as ammonia or amines.
Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (1,3-dimethylcyclopentyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethylcyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or hydrocarbons.
Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(1,3-dimethylcyclopentyl)methanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1,3-dimethylcyclopentyl)methanamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
(1,3-dimethylcyclopentyl)methanamine: The base form without the hydrochloride salt.
Cyclopentylamine: A simpler analog without methyl substitutions.
(1,2-dimethylcyclopentyl)methanamine: A positional isomer with methyl groups at different positions.
Uniqueness
(1,3-dimethylcyclopentyl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt. These features can influence its physical properties, reactivity, and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C8H18ClN |
|---|---|
Molecular Weight |
163.69 g/mol |
IUPAC Name |
(1,3-dimethylcyclopentyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-7-3-4-8(2,5-7)6-9;/h7H,3-6,9H2,1-2H3;1H |
InChI Key |
NIPKHJYFRFWNDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13460166.png)
![tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate](/img/structure/B13460172.png)




![2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride](/img/structure/B13460193.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid](/img/structure/B13460205.png)
![4-[(4-Bromo-2-methylsulfanylphenoxy)methyl]benzonitrile](/img/structure/B13460208.png)


![rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide](/img/structure/B13460232.png)

